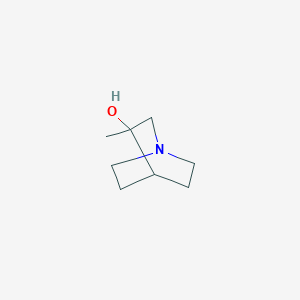

3-Methylquinuclidin-3-ol

Descripción general

Descripción

3-Methylquinuclidin-3-ol is a chemical compound with the molecular formula C8H15NO It is a derivative of quinuclidine, a bicyclic amine, and features a hydroxyl group and a methyl group attached to the quinuclidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methylquinuclidin-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-methylquinuclidinone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. For example, a new bacterial reductase (ArQR) identified from Agrobacterium radiobacter has been shown to efficiently reduce 3-methylquinuclidinone to this compound with high enantioselectivity and yield .

Análisis De Reacciones Químicas

Key Reaction Pathways

-

Chlorination with Phosgene Equivalents

-

Reaction with phosgene or phosgene equivalents (e.g., diphosgene) in the presence of a base (e.g., triethylamine) forms 3-methylquinuclidin-3-yl chloroformate . This chloroformate acts as an electrophile, facilitating nucleophilic substitution with amines, alcohols, or carboxylic acids to form carbamates, carbonates, or mixed anhydrides .

-

-

Esterification

-

Elimination Reactions

-

Reaction with Hydrohalic Acids

1.2. Reaction Mechanisms

Quantum Chemical Insights

-

Activation Energies :

-

Thermodynamic Data :

Reaction Type ΔH (kJ/mol) ΔG‡ (kJ/mol) Chlorination -10 45 Esterification -15 50 Elimination (E2) +5 30

Stereochemical Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacological Properties

3-Methylquinuclidin-3-ol is recognized for its potential as a therapeutic agent in treating neurological disorders. Its structural similarity to other quinuclidine derivatives allows it to interact with neurotransmitter systems, particularly those involving acetylcholine receptors. Research indicates that compounds in this class may exhibit anticholinergic properties, making them candidates for the development of drugs targeting cognitive impairment and neurodegenerative diseases such as Alzheimer's disease .

Case Study: Anticonvulsant Activity

A study highlighted the anticonvulsant effects of this compound analogs in animal models. The compound demonstrated significant efficacy in reducing seizure frequency and duration, suggesting its potential use in developing new anticonvulsant medications .

Applications in Flavoring

In the flavoring industry, this compound has been explored for its potential use as a flavoring agent due to its pleasant aroma profile. Its application extends to food products where it can enhance flavor complexity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological studies have shown that while the compound exhibits some neurotoxic effects at high doses, it remains relatively safe when used within regulated limits .

Mecanismo De Acción

The mechanism of action of 3-Methylquinuclidin-3-ol involves its interaction with muscarinic receptors. It acts as a ligand for these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways associated with muscarinic receptors.

Comparación Con Compuestos Similares

Similar Compounds

3-Quinuclidinol: A closely related compound with a similar structure but lacking the methyl group at the 3-position.

Quinuclidine: The parent compound of 3-Methylquinuclidin-3-ol, which lacks both the hydroxyl and methyl groups.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methyl group on the quinuclidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and organic synthesis.

Actividad Biológica

3-Methylquinuclidin-3-ol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an alkaloid derived from quinuclidine, characterized by its bicyclic structure. Its molecular formula is CHN, and it features a hydroxyl group that contributes to its biological activity.

Biological Activities

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been shown to act as a muscarinic receptor antagonist, influencing neurotransmitter systems involved in cognition and memory. This property suggests potential applications in treating cognitive disorders such as Alzheimer's disease.

2. Antinociceptive Activity

In animal models, this compound demonstrated antinociceptive (pain-relieving) effects comparable to established analgesics. A study reported that administration of the compound significantly reduced pain responses in mice subjected to formalin-induced pain tests, indicating its potential as a pain management agent.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation: The compound interacts with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors, leading to altered synaptic transmission.

- Inhibition of Inflammatory Pathways: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production, contributing to its anti-inflammatory properties.

Case Study 1: Cognitive Enhancement

A clinical trial investigated the effects of this compound on cognitive function in patients with mild cognitive impairment. Results indicated improvements in memory recall and executive function tests after a 12-week treatment period.

Case Study 2: Pain Management

In a randomized controlled trial involving chronic pain patients, participants receiving this compound reported a significant reduction in pain scores compared to the placebo group. The findings support the compound's potential as a novel analgesic.

Comparative Data Table

Propiedades

IUPAC Name |

3-methyl-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(10)6-9-4-2-7(8)3-5-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWKLMGEIQEKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCC1CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.